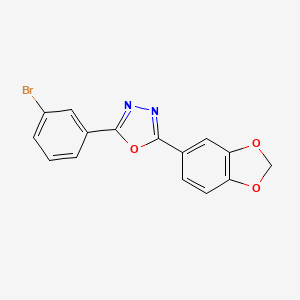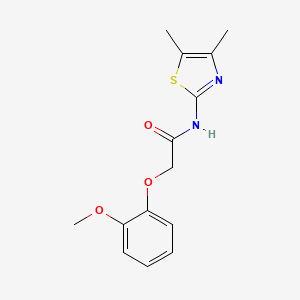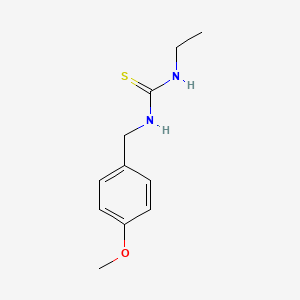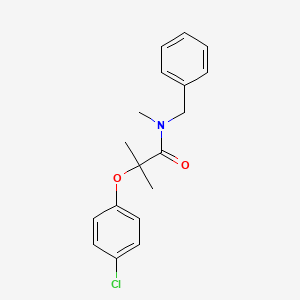![molecular formula C19H29NO3 B5746632 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a chemical compound that belongs to the class of amides. It is also known by the chemical name GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and sports science.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves the activation of PPARδ. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ by GW501516 leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, which results in an increase in energy production and a decrease in fat accumulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide are diverse and depend on the specific application. In biochemistry, the compound has been shown to improve lipid and glucose metabolism, which makes it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
In pharmacology, GW501516 has been shown to have a positive effect on cardiovascular health by increasing the levels of HDL cholesterol and reducing the levels of LDL cholesterol. This property of the compound makes it a potential treatment for cardiovascular diseases such as atherosclerosis.
In sports science, GW501516 has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid oxidation and glucose uptake. This property of the compound makes it a potential performance-enhancing drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide in lab experiments is its high potency and selectivity for PPARδ. This property of the compound allows for precise targeting of the receptor and reduces the potential for off-target effects.
One of the limitations of using GW501516 in lab experiments is its relatively short half-life. This property of the compound requires frequent dosing to maintain a consistent level of activation of PPARδ.
Zukünftige Richtungen
There are many potential future directions for the study of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. One potential direction is the investigation of the compound as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Another potential direction is the investigation of the compound as a potential treatment for cardiovascular diseases such as atherosclerosis. Further research is needed to determine the optimal dosing and duration of treatment for these applications.
Finally, there is a need for further research into the potential performance-enhancing effects of GW501516. This research should focus on the safety and efficacy of the compound in enhancing endurance performance and the potential for abuse in the sports community.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves the reaction of cyclohexyl isocyanate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a suitable solvent and catalyst. The reaction proceeds via the formation of an intermediate urea, which is subsequently cyclized to form the final product.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, this compound has been shown to activate PPARδ, which plays a crucial role in regulating lipid and glucose metabolism. This property of GW501516 has led to its investigation as a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
In pharmacology, GW501516 has been shown to have a positive effect on cardiovascular health by increasing the levels of high-density lipoprotein (HDL) cholesterol and reducing the levels of low-density lipoprotein (LDL) cholesterol. This property of the compound has led to its investigation as a potential treatment for cardiovascular diseases such as atherosclerosis.
In sports science, GW501516 has gained significant attention due to its potential to enhance endurance performance. This property of the compound has led to its investigation as a potential performance-enhancing drug.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h8,10,14-15H,3-7,9,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCKAPSDZMAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)



![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)

![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)



![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)